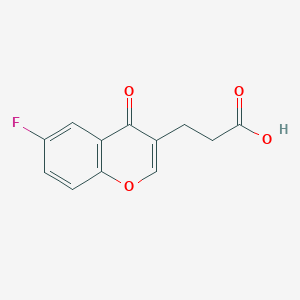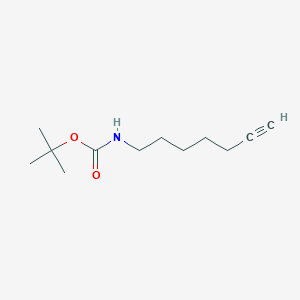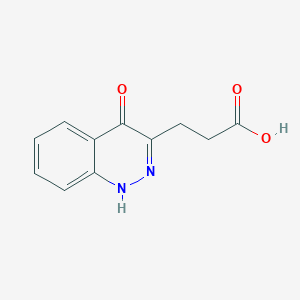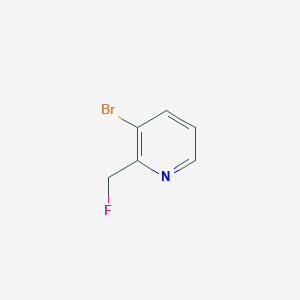
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid is a fluorinated derivative of chromone, a class of compounds known for their diverse biological activities. This compound features a chromone core with a fluorine atom at the 6-position and a propanoic acid group at the 3-position. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Propanoic Acid Group Introduction: The propanoic acid group is introduced via a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromone core, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although its strong electron-withdrawing nature makes it less reactive.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromone derivatives.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging the biological activity of the chromone core.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance.
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid: Similar structure but with an acrylic acid group instead of propanoic acid.
6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid: Lacks the propanoic acid group, affecting its reactivity and biological activity.
Uniqueness: 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to the combination of the fluorine atom and the propanoic acid group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-(6-fluoro-4-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIJJXIHUMOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)








![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)

![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
![[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B8116722.png)
